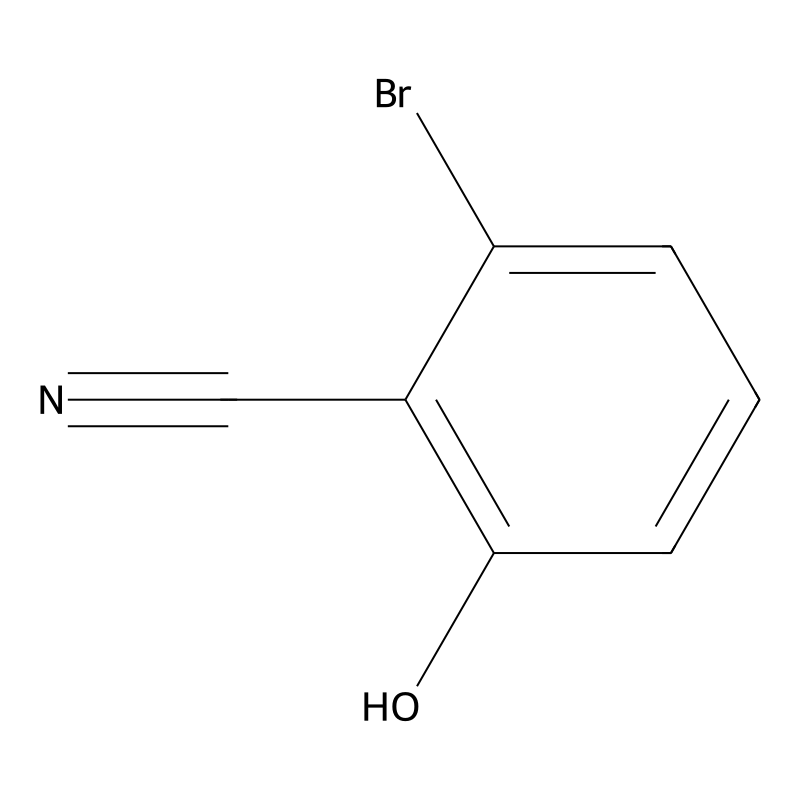

2-Bromo-6-hydroxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Bromo-6-hydroxybenzonitrile is a relatively rare organic compound, but it has been described in scientific literature. Its synthesis has been reported through various methods, including:

- Diazotization of 2-amino-6-bromophenol followed by treatment with copper cyanide [].

- Ullmann coupling of 2-bromophenol with 2-chloro-5-cyanopyridine in the presence of copper(I) iodide and potassium carbonate [].

These methods highlight the potential for using 2-bromo-6-hydroxybenzonitrile as a building block for further synthetic modifications in research.

Potential Applications:

While there is limited research specifically focused on 2-bromo-6-hydroxybenzonitrile, its chemical structure suggests potential applications in various scientific fields:

- Medicinal Chemistry: The presence of the benzonitrile and hydroxyl groups could be of interest for researchers exploring new drug candidates. The benzonitrile group can participate in various interactions with biological targets, while the hydroxyl group can improve water solubility and influence interactions with biomolecules [].

- Material Science: The combination of aromatic and functional groups in 2-bromo-6-hydroxybenzonitrile could be explored for the development of new materials with specific properties. For example, the bromo group can participate in cross-linking reactions, while the hydroxyl group can participate in hydrogen bonding, potentially influencing material properties like stability and self-assembly [].

Molecular Structure Analysis

The key feature of 2-bromo-6-hydroxybenzonitrile is the presence of three functional groups on a benzene ring:

- Bromo (Br): A halogen atom located at the second position (ortho) of the ring. This bromine atom can participate in various substitution reactions.

- Hydroxyl (OH): Located at the sixth position (para) relative to the bromine, the hydroxyl group can form hydrogen bonds and influence solubility.

- Nitrile (C≡N): Attached to the benzene ring at the first position (meta) relative to the bromine, the nitrile group is a reactive functional group that can undergo various addition and substitution reactions [].

The relative positions of these groups may influence their reactivity and the overall properties of the molecule.

Chemical Reactions Analysis

- Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles (Nu) through reactions like:

C7H4BrNO + Nu -> C7H4NuO + Brˉ (eq. 1) []

- Reactions of the hydroxyl group: The hydroxyl group can participate in reactions like esterification or etherification depending on the reaction conditions.

- Reactions of the nitrile group: The nitrile group can undergo hydrolysis to form a carboxylic acid or participate in various addition reactions with nucleophiles [].

- Electrophilic Aromatic Substitution: The bromine atom can facilitate further substitutions on the aromatic ring, making it useful for synthesizing more complex molecules.

- Cross-Coupling Reactions: The bromine can be utilized in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of various substituents onto the aromatic system .

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group under certain conditions, allowing for further functionalization of the compound.

The synthesis of 2-Bromo-6-hydroxybenzonitrile can be achieved through several methods:

- Electrophilic Bromination: The compound can be synthesized by brominating 6-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions to achieve regioselectivity.

- Coupling Reactions: It can also be prepared through cross-coupling methods involving pre-functionalized aryl halides and nitriles.

2-Bromo-6-hydroxybenzonitrile has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.

- Material Science: Its unique structure allows it to be explored in the development of new materials with specific electronic or optical properties.

- Research Tool: It is used in studies related to electrophilic aromatic substitution and regioselective synthesis.

Interaction studies involving 2-Bromo-6-hydroxybenzonitrile are essential for understanding its reactivity and potential biological effects. Research into similar compounds has shown that brominated aromatic compounds can interact with enzymes and receptors, influencing biological pathways. Further studies are needed to elucidate specific interactions involving this compound.

Several compounds share structural similarities with 2-Bromo-6-hydroxybenzonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Similarity Index |

|---|---|---|

| 2-Bromo-5-hydroxybenzonitrile | Bromine at position 2, hydroxyl at position 5 | 0.90 |

| 4-Bromo-2-hydroxybenzonitrile | Bromine at position 4, hydroxyl at position 2 | 0.94 |

| 5-Bromo-2-hydroxy-3-methylbenzonitrile | Methyl group addition at position 3 | 0.94 |

| 3-Bromo-4-hydroxybenzonitrile | Hydroxyl at position 4, bromine at position 3 | 0.88 |

The uniqueness of 2-Bromo-6-hydroxybenzonitrile lies in its specific placement of functional groups, which may confer distinct reactivity patterns compared to these similar compounds. This positioning influences both its synthetic utility and potential biological activity.